molecular formula C26H21F2N3O3S B2991347 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894562-56-2

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2991347
CAS No.: 894562-56-2
M. Wt: 493.53
InChI Key: ZFFVHPKZHHJRFK-UHFFFAOYSA-N
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Description

2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a spirocyclic indole-thiazolidinone hybrid featuring a 3,4-difluorophenyl substituent on the thiazolidinone ring and a phenethyl acetamide side chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The spiro architecture and fluorine substitutions are critical to its physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c27-20-11-10-18(14-21(20)28)31-24(33)16-35-26(31)19-8-4-5-9-22(19)30(25(26)34)15-23(32)29-13-12-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFVHPKZHHJRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiazolidinone class, which is known for a variety of biological effects including anti-cancer and anti-viral properties. Its intricate spirocyclic structure combines elements of indoline and thiazolidine, enhancing its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is C26H21F2N3O3SC_{26}H_{21}F_{2}N_{3}O_{3}S with a molecular weight of 493.5 g/mol. The presence of fluorine atoms in the phenyl rings is significant as it enhances lipophilicity, which is often correlated with increased biological activity. The structural characteristics can be summarized in the following table:

PropertyValue
Molecular FormulaC26H21F2N3O3SC_{26}H_{21}F_{2}N_{3}O_{3}S
Molecular Weight493.5 g/mol
StructureSpirocyclic with thiazolidine and indoline moieties

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The spirocyclic structure allows for unique conformational flexibility, which may facilitate binding to specific protein targets involved in disease pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are critical in cancer progression or viral replication.

Anti-Cancer Properties

Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay have shown that derivatives within this class can significantly reduce cell viability in human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 µM .

Anti-Viral Activity

Thiazolidinone derivatives are also known for their anti-viral properties. While specific data on this compound's anti-viral efficacy is limited, the structural similarities with known anti-viral agents suggest potential activity against viral pathogens. Further investigation into its mechanism could reveal insights into how it disrupts viral replication cycles.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thiazolidinone derivatives on HeLa and A549 cells. Compounds were tested at varying concentrations (1, 5, and 25 µM), revealing that some derivatives led to statistically significant reductions in cell viability compared to controls .
  • Structure-Activity Relationship (SAR) : Research on related compounds has highlighted the importance of specific functional groups in modulating biological activity. For example, fluorination at certain positions has been shown to enhance selectivity towards histone deacetylases (HDACs), suggesting that similar modifications could be beneficial for enhancing the efficacy of This compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Modifications

The target compound shares a spiro[indoline-3,2'-thiazolidin]-2,4'-dione core with several analogs but differs in substituent patterns (Table 1).

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Thiazolidinone Acetamide Side Chain Molecular Formula Molecular Weight CAS Number
Target Compound 3,4-Difluorophenyl N-Phenethyl C28H22F2N3O3S Not Provided Not Provided
2-(3'-(3,4-Difluorophenyl)-...-N-(2-fluorophenyl)acetamide 3,4-Difluorophenyl N-(2-Fluorophenyl) C24H16F3N3O3S 483.5 894563-60-1
2-(3'-(4-Fluorophenyl)-5-methyl-...-N-(4-methylbenzyl)acetamide 4-Fluorophenyl, 5-methyl N-(4-Methylbenzyl) C27H24FN3O3S 489.6 899743-49-8
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A (Non-spiro) N-(1,3-Thiazol-2-yl) C11H8Cl2N2OS 303.16 Not Provided

Key Observations :

  • Fluorine vs.
  • Spiro vs. Linear Systems : The spiro architecture in the target compound introduces conformational rigidity, which may improve target binding specificity compared to linear thiazole-acetamide derivatives .
Anti-inflammatory and Analgesic Potential
  • Spiro-Indoline-Thiazolidinones: Analogs with benzothiazole-thiazolidinone hybrids (e.g., compounds 5d and 5e in ) demonstrated potent anti-inflammatory and analgesic activities.
  • Fluorine Impact: Fluorinated aromatic rings (as in the target and ) are associated with increased bioavailability and resistance to oxidative metabolism, which could prolong therapeutic effects compared to non-fluorinated derivatives .
Antimicrobial Activity
  • Spiro-Indoline Derivatives: Compounds like 3'-(4-acetate phenyl)-6-pyridin-2-yl-spiro[indole-3,5-thiazolo[4,5-c]isoxazol]-2(1H)-ones exhibited notable antimicrobial activity . The target’s 3,4-difluorophenyl group may enhance bacterial membrane penetration due to increased hydrophobicity.

Physicochemical Properties

Molecular Weight and Solubility
  • The target compound’s molecular weight (~500–550 g/mol, estimated) places it within the "drug-like" range but may reduce aqueous solubility compared to smaller analogs like the dichlorophenyl-thiazole acetamide (303 g/mol) .
  • The phenethyl side chain could improve lipid solubility, favoring passive diffusion across biological membranes.
Hydrogen Bonding and Crystal Packing
  • Similar to the dichlorophenyl-thiazole acetamide , the target’s acetamide moiety may participate in N–H···N hydrogen bonding, influencing crystal packing and stability.

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